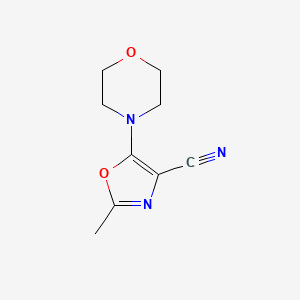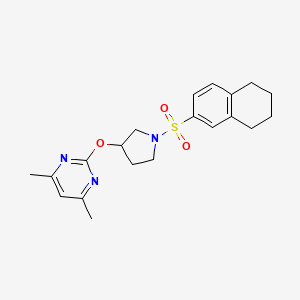![molecular formula C21H18N4O5 B2988877 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione CAS No. 1105221-09-7](/img/structure/B2988877.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its unique molecular structure, which features a benzo[d][1,3]dioxole ring, an oxadiazole ring, and a quinazoline core. Each of these segments offers potential reactivity and interactions within chemical and biological systems, providing a platform for diverse scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions, starting with the preparation of individual segments such as benzo[d][1,3]dioxole and oxadiazole rings. These segments are then linked to form the final compound:
Preparation of Benzo[d][1,3]dioxole Segment: : This involves the cyclization of catechol derivatives.
Formation of 1,2,4-Oxadiazole Ring: : This ring is typically formed via the reaction of an amidoxime with a suitable carboxylic acid derivative under dehydration conditions.
Coupling and Cyclization: : The final steps involve the coupling of these segments under basic or acidic conditions, followed by cyclization to form the quinazoline-dione structure.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the reaction steps with emphasis on optimizing yields and purity. Process intensification techniques such as continuous flow chemistry and advanced separation methods are often employed to ensure efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
This compound is capable of undergoing various chemical reactions including:
Oxidation: : The benzo[d][1,3]dioxole ring can be oxidized under specific conditions.
Reduction: : The oxadiazole ring can undergo reduction to form different reduced states.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at specific sites on the quinazoline core.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides for electrophilic substitutions; amines, alcohols for nucleophilic substitutions.
Major Products Formed
Oxidation Products: : Formation of quinones or other oxidized derivatives.
Reduction Products: : Amine or alcohol derivatives depending on the extent of reduction.
Substitution Products: : Varied substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
This compound is explored for several applications:
Chemistry: : Used as a building block in synthetic organic chemistry to develop novel molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or a bioactive molecule affecting cellular pathways.
Medicine: : Studied for its therapeutic potential, particularly in cancer research due to its unique molecular interactions.
Industry: : Utilized in the development of advanced materials and chemical sensors due to its distinctive electronic properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: : It can inhibit key enzymes by binding to active sites, altering enzyme activity.
Cellular Pathways: : Modulates cellular signaling pathways by interacting with receptor proteins and affecting downstream processes.
Binding Affinity: : The presence of multiple functional groups allows for high binding affinity to various biomolecules, enhancing its efficacy in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-3-isopropylquinazoline-2,4(1H,3H)-dione
2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-isopropylquinazoline
Highlighting Uniqueness
What sets 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione apart from similar compounds is the combination of its oxadiazole ring and quinazoline-dione core, offering a broader range of reactivity and interactions
Propriétés
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-12(2)25-20(26)14-5-3-4-6-15(14)24(21(25)27)10-18-22-19(23-30-18)13-7-8-16-17(9-13)29-11-28-16/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUDBCATAINQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2988794.png)

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2988796.png)



![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate](/img/structure/B2988802.png)
![1-Ethynyl-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2988803.png)
![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2988807.png)
![1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2988812.png)




